4-Iodophthalonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

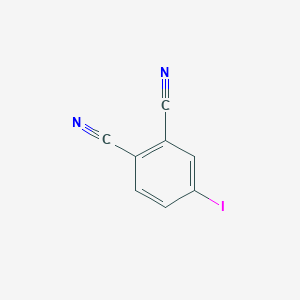

Structure

3D Structure

Properties

IUPAC Name |

4-iodobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3IN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHQHYJZUSXMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399533 | |

| Record name | 4-Iodophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69518-17-8 | |

| Record name | 4-Iodophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodophthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodophthalonitrile (CAS: 69518-17-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodophthalonitrile, also known as 4-iodobenzene-1,2-dicarbonitrile, is a pivotal intermediate in the synthesis of a diverse array of functional organic molecules. Its unique structure, featuring two adjacent nitrile groups and an iodine substituent on a benzene ring, offers a versatile platform for complex molecular engineering. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and reactivity. It further delves into its significant applications as a precursor to asymmetrically substituted phthalocyanines for photodynamic therapy and functional materials, and its utility in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures relevant to drug discovery and materials science. Detailed experimental protocols and mechanistic insights are provided to enable researchers to effectively utilize this valuable building block.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 69518-17-8) has emerged as a critical building block in synthetic chemistry, particularly for creating complex macrocycles and functionalized aromatic systems. Its significance lies in the orthogonal reactivity of its functional groups: the two nitrile groups can participate in cyclotetramerization reactions to form phthalocyanines, while the iodo group serves as a versatile handle for a variety of cross-coupling and substitution reactions. This dual reactivity allows for the stepwise and controlled construction of intricate molecular designs.

For drug development professionals, the ability to introduce specific functionalities onto a core scaffold is paramount. The iodo-substituent on the phthalonitrile ring provides an accessible point for modification, enabling the attachment of targeting moieties, solubilizing groups, or other pharmacologically active components. This is particularly relevant in the development of next-generation photosensitizers for Photodynamic Therapy (PDT), where targeted delivery and enhanced photophysical properties are key to improving therapeutic outcomes. In materials science, this compound is a precursor to advanced materials with tailored optical and electronic properties, finding use in the development of organic semiconductors for applications such as solar cells and light-emitting diodes (LEDs)[1].

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for the accurate characterization of its derivatives.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 69518-17-8 | |

| Molecular Formula | C₈H₃IN₂ | |

| Molecular Weight | 254.03 g/mol | |

| Melting Point | 140-142 °C (lit.) | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in many organic solvents | |

| Storage | Store at room temperature in a dry, dark place | [1] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below are the expected characteristic spectral features.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). Due to the unsymmetrical substitution pattern, three distinct signals for the aromatic protons are anticipated. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nitrile groups and the iodine atom[2][3][4].

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons bearing the nitrile groups (C≡N) will appear in the characteristic downfield region for nitriles (typically 115-125 ppm). The carbon atom attached to the iodine will also have a distinct chemical shift[5][6].

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key vibrational modes to expect include:

-

C≡N Stretch: A sharp, strong absorption band in the region of 2220-2240 cm⁻¹ is characteristic of the nitrile functional groups[7][8].

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the aromatic C-H bonds[9].

-

Aromatic C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene ring[9].

-

C-I Stretch: The carbon-iodine stretching vibration typically appears in the fingerprint region at lower wavenumbers.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of this compound (254.03 g/mol )[10][11][12][13][14].

-

Isotopic Pattern: The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern for the molecular ion and any iodine-containing fragments.

-

Fragmentation: Common fragmentation pathways may include the loss of iodine, nitrile groups, or hydrocyanic acid (HCN)[10][12].

Synthesis of this compound

The most common and reliable method for the synthesis of this compound is through a Sandmeyer-type reaction, starting from the readily available 4-aminophthalonitrile. This multi-step process involves diazotization of the primary amine followed by substitution with iodide.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.

-

Dissolution of Starting Material: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 4-aminophthalonitrile to concentrated sulfuric acid. Maintain the temperature below 25 °C during the addition to control the exothermic reaction. Stir until complete dissolution is achieved.

-

Precipitation of Amine Bisulfate: Slowly add ice water to the solution while keeping the temperature below 15 °C. This will precipitate the amine bisulfate salt.

-

Diazotization: Cool the suspension to 0-10 °C. Slowly add a solution of sodium nitrite in water, ensuring the temperature remains in this range. Stir for an additional 15 minutes after the addition is complete. To quench any excess nitrous acid, add a few crystals of urea and stir until gas evolution ceases.

-

Iodination: In a separate beaker, prepare a solution of potassium iodide in water. Pour the cold diazonium salt solution into the potassium iodide solution. Nitrogen gas will evolve. The reaction is complete when a test with alkaline β-naphthol solution is negative.

-

Work-up and Purification:

-

Collect the brown precipitate by vacuum filtration.

-

Wash the solid sequentially with 10% sodium bisulfite solution (to remove excess iodine), saturated sodium bicarbonate solution, and finally with water.

-

Recrystallize the crude product from an ethanol-water mixture to afford pure this compound as a crystalline solid.

-

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its iodo and nitrile functionalities. This allows for a wide range of transformations, making it a versatile precursor for various advanced materials and potential therapeutic agents.

Phthalocyanine Synthesis

The primary application of this compound is as a precursor for the synthesis of phthalocyanines (Pcs). The cyclotetramerization of four phthalonitrile units in the presence of a metal salt and a high-boiling solvent or a strong base yields the corresponding metallophthalocyanine[1][15].

4.1.1. Mechanism of Phthalocyanine Formation

The formation of the phthalocyanine macrocycle from phthalonitriles is a complex process. A generally accepted mechanism involves the initial formation of a reactive intermediate, which then undergoes a cascade of condensation reactions. In the presence of a metal template, the reaction is more efficient and leads to the metallated phthalocyanine[16][17][18].

Caption: Generalized mechanism of phthalocyanine formation.

4.1.2. Synthesis of Asymmetrically Substituted Phthalocyanines

A key advantage of using this compound is the ability to synthesize asymmetrically substituted phthalocyanines through statistical condensation with another substituted phthalonitrile. This allows for the creation of "A₃B" type phthalocyanines, where one of the four isoindole units is different from the other three. The resulting iodo-substituted phthalocyanine can then be further functionalized[13].

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly reactive towards palladium-catalyzed cross-coupling reactions, providing a powerful tool for C-C and C-heteroatom bond formation.

4.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by reacting this compound with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base[7][19][20]. This reaction is widely used to synthesize biaryl compounds and other complex aromatic structures.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

4.2.2. Sonogashira Coupling

The Sonogashira coupling reaction is used to form a C(sp²)-C(sp) bond by reacting this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine[12][15][16][21]. The resulting alkynyl-substituted phthalonitriles are valuable precursors for functional materials and can be used to construct extended π-conjugated systems.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.1-1.5 eq) dropwise.

-

Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts. The filtrate is washed with saturated aqueous ammonium chloride solution and brine, dried, and concentrated. The crude product is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the two nitrile groups activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). While iodine is typically a better leaving group than lighter halogens in many substitution reactions, in SNAr, the rate-determining step is often the initial nucleophilic attack. The reactivity order can be influenced by the specific nucleophile and reaction conditions[4][14][22][23]. This reaction allows for the direct displacement of the iodo group by various nucleophiles.

4.3.1. Reaction with O-, N-, and S-Nucleophiles

This compound can react with a variety of nucleophiles, including alkoxides, phenoxides, amines, and thiols, to generate a wide range of functionalized phthalonitrile derivatives[22][24][25]. These reactions are typically carried out in a polar aprotic solvent, such as DMF or DMSO, and often require elevated temperatures.

Experimental Protocol: General Procedure for SNAr with a Phenol

This protocol is adapted from a similar reaction with a bromo-nitro-phthalonitrile derivative and serves as a representative example[21][26].

-

Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve the desired phenol (1.1 eq) in a dry polar aprotic solvent like DMF. Add a base, such as anhydrous potassium carbonate (2-3 eq), and stir the mixture.

-

Addition of Substrate: Add this compound (1.0 eq) to the mixture.

-

Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80-150 °C) and monitor the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. Collect the precipitate by filtration, wash thoroughly with water, and dry. Purify the crude product by recrystallization or column chromatography.

Applications in Drug Development and Materials Science

The versatile chemistry of this compound makes it a valuable precursor in fields that demand highly tailored molecular structures.

Photodynamic Therapy (PDT)

Phthalocyanines are excellent photosensitizers for PDT due to their strong absorption in the therapeutic window (600-800 nm) and efficient generation of cytotoxic singlet oxygen upon irradiation[10][25]. By using this compound as a starting material, it is possible to create asymmetrically substituted phthalocyanines. The remaining iodo-substituent on the macrocycle can then be functionalized with targeting ligands (e.g., antibodies, peptides, or small molecules) to enhance selective accumulation in tumor cells, or with solubilizing groups (e.g., polyethylene glycol) to improve bioavailability[24]. This strategic functionalization is key to developing more effective and targeted PDT agents.

References

- 1. researchgate.net [researchgate.net]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. acdlabs.com [acdlabs.com]

- 5. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290) [np-mrd.org]

- 6. acdlabs.com [acdlabs.com]

- 7. rsc.org [rsc.org]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. uni-saarland.de [uni-saarland.de]

- 12. scienceready.com.au [scienceready.com.au]

- 13. whitman.edu [whitman.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. A mechanism review of metal phthalocyanines as single-atomic catalysts in electrochemical energy conversion - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A mechanism review of metal phthalocyanines as single-atomic catalysts in electrochemical energy conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. m.youtube.com [m.youtube.com]

- 24. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 25. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migr… [ouci.dntb.gov.ua]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Melting Point and Solubility of 4-Iodophthalonitrile

This guide provides a comprehensive overview of the physicochemical properties of 4-iodophthalonitrile, focusing on its melting point and solubility characteristics. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with practical experimental insights to facilitate the effective use of this versatile chemical intermediate.

Introduction to this compound

This compound, with the chemical formula C₈H₃IN₂, is a halogenated aromatic dinitrile.[1] Its structure, featuring a benzene ring substituted with an iodine atom and two adjacent cyano groups, makes it a valuable precursor in the synthesis of phthalocyanines and other complex organic molecules.[1] Phthalocyanines derived from this and similar precursors have applications in dyes, pigments, and the development of organic semiconductors for electronic devices such as solar cells and LEDs.[1] Understanding the fundamental properties of this compound is therefore crucial for its application in these advanced fields.

Melting Point of this compound

The melting point of a crystalline solid is a critical physical constant used for identification and purity assessment. For a pure compound, the melting point is typically a sharp, well-defined temperature range. Impurities tend to lower and broaden this range.

Multiple sources consistently report the melting point of this compound to be in the range of 140-142 °C .[1][2] This value is often cited as the literature value for the compound with a purity of 97% or higher. A documented synthesis of this compound followed by recrystallization from an ethanol-water mixture yielded a product with a melting point of 141-142 °C, corroborating the reported range.

| Parameter | Value | Source |

| Melting Point | 140-142 °C (lit.) | Sigma-Aldrich, MySkinRecipes[1] |

| Purity | 97% | Sigma-Aldrich |

The precise and narrow melting point range of 140-142 °C is indicative of a high degree of purity. The experimental determination of this value relies on a slow and controlled heating rate, typically around 1-2 °C per minute, to ensure thermal equilibrium between the compound and the heating block. Rapid heating can lead to an erroneously elevated and broader melting point reading.

Solubility Profile of this compound

The "like dissolves like" principle suggests that a solute will dissolve best in a solvent that has a similar polarity. This compound possesses a polar aromatic system due to the two cyano groups and the iodine atom. Therefore, it is expected to be more soluble in polar organic solvents than in nonpolar ones.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic (e.g., DMSO, DMF, Acetone) | Likely Soluble | The high polarity of these solvents can effectively solvate the polar nitrile and iodo groups. |

| Polar Protic (e.g., Ethanol, Methanol) | Moderately Soluble | The ability to act as hydrogen bond acceptors may allow for some interaction, but the lack of hydrogen bond donating capabilities in this compound might limit high solubility. |

| Nonpolar (e.g., Hexane, Toluene) | Likely Insoluble | The significant difference in polarity would result in weak solute-solvent interactions. |

| Aqueous (e.g., Water) | Likely Insoluble | The large, nonpolar benzene ring and the absence of strong hydrogen bonding groups would make it poorly soluble in water. |

This predicted solubility profile is a guideline for initial solvent screening. For critical applications, experimental verification is essential.

Experimental Protocols

The following protocols are standardized methods for the determination of melting point and qualitative solubility.

The following diagram illustrates a standard workflow for determining the melting point of an organic solid.

Caption: A general workflow for the qualitative determination of solubility.

Step-by-Step Protocol for Qualitative Solubility Testing:

-

Sample Preparation: Place approximately 10 mg of this compound into a small test tube.

-

Solvent Addition: Add 0.5 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously shake or vortex the test tube for at least 30 seconds to ensure thorough mixing.

-

Observation: Observe the mixture against a light source.

-

Soluble: The solid completely dissolves, forming a clear, homogeneous solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Repeat: Repeat this process for a range of solvents to build a comprehensive solubility profile.

Safety and Handling

This compound is classified as an acute toxicant if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, as well as respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key chemical intermediate with a well-defined melting point of 140-142 °C , indicative of its high purity when properly synthesized and purified. While specific solubility data is sparse, its chemical structure suggests solubility in polar aprotic solvents. The experimental protocols provided in this guide offer a robust framework for researchers to verify these properties in their own laboratory settings, ensuring the reliable application of this compound in their synthetic and developmental work.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

SLS Ireland. (n.d.). This compound, 97%. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

CSUB. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

-

Studylib. (n.d.). Organic Chemistry Solubility Tests: Qualitative Analysis. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-Iodophthalonitrile from 4-Aminophthalonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive, in-depth technical overview of the synthesis of 4-iodophthalonitrile from 4-aminophthalonitrile. This transformation is a quintessential example of the Sandmeyer reaction, a robust and widely utilized method in organic synthesis for converting primary aromatic amines into a variety of functional groups. This compound is a critical building block in the development of advanced materials and pharmaceuticals, particularly in the synthesis of phthalocyanines for applications in photodynamic therapy and as a versatile intermediate in drug discovery. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed and field-tested experimental protocol, outline methods for characterization and purification, and offer insights into troubleshooting and safety. The objective is to equip researchers and drug development professionals with the knowledge and practical guidance necessary to successfully and safely perform this synthesis.

The Strategic Importance of this compound

This compound serves as a crucial intermediate in several high-value applications. Its primary utility lies in the synthesis of asymmetrically substituted phthalocyanines. These macrocyclic compounds are of significant interest due to their unique photophysical properties, making them suitable for applications such as:

-

Photodynamic Therapy (PDT): Phthalocyanines derived from this compound can be designed to generate reactive oxygen species upon irradiation with light of a specific wavelength, enabling the targeted destruction of cancer cells.

-

Organic Electronics: The tunable electronic properties of phthalocyanines make them valuable in the development of organic semiconductors, which are essential for devices like solar cells and light-emitting diodes (LEDs).[1]

-

Dyes and Pigments: The inherent stability and vibrant colors of phthalocyanines have led to their widespread use in inks, coatings, and plastics.[1]

Beyond materials science, the iodo- and dicyano- functionalities of this compound make it a versatile precursor in medicinal chemistry, allowing for further functionalization through various cross-coupling reactions to construct complex molecular architectures for drug discovery programs.[2][3][4]

The Sandmeyer Reaction: A Mechanistic Deep Dive

The conversion of 4-aminophthalonitrile to this compound is achieved through the Sandmeyer reaction.[5][6][7] This reaction proceeds in two main stages: diazotization of the primary aromatic amine, followed by substitution of the resulting diazonium group with an iodide ion.[8]

Stage 1: Diazotization

The first step is the reaction of the primary aromatic amine, 4-aminophthalonitrile, with nitrous acid (HNO₂) to form a diazonium salt.[9][10] Nitrous acid is unstable and is therefore generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid or sulfuric acid, at low temperatures (0–5 °C).[9][11]

The key steps in the diazotization mechanism are:

-

Protonation of nitrous acid by the strong mineral acid.

-

Loss of water to form the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic attack of the amino group of 4-aminophthalonitrile on the nitrosonium ion.

-

A series of proton transfers and tautomerization steps, culminating in the elimination of a water molecule to yield the stable aryl diazonium salt.

Maintaining a low temperature is critical during this stage to prevent the premature decomposition of the diazonium salt, which is unstable at higher temperatures and can lead to the formation of unwanted side products, such as phenols.[11]

Stage 2: Iodination

In the second stage, the diazonium group (-N₂⁺) is replaced by an iodide ion. This is typically achieved by adding a solution of potassium iodide (KI) to the cold diazonium salt solution.[12] A key feature of the iodination Sandmeyer reaction is that it does not typically require a copper(I) salt catalyst, which is necessary for the corresponding chloro-, bromo-, and cyano- substitutions.[5][12]

The mechanism for the iodination step is believed to proceed via a radical pathway, initiated by a single electron transfer.[7][8] The iodide ion acts as the electron donor, reducing the diazonium salt to an aryl radical with the concomitant loss of nitrogen gas (N₂), a thermodynamically favorable process.[8] This highly reactive aryl radical then abstracts an iodine atom from another iodide ion or an intermediate iodine species to form the final product, this compound.

Visualizing the Reaction Pathway

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established and reliable procedures.[13][14]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Aminophthalonitrile | ≥98% | Standard chemical suppliers | Starting material. |

| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | Standard chemical suppliers | Corrosive. Handle with extreme care. |

| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Standard chemical suppliers | Oxidizer, toxic. |

| Potassium Iodide (KI) | ACS Reagent, ≥99% | Standard chemical suppliers | |

| Urea | ACS Reagent | Standard chemical suppliers | To quench excess nitrous acid. |

| Sodium Bisulfite (NaHSO₃) | ACS Reagent | Standard chemical suppliers | For work-up. |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Standard chemical suppliers | For work-up. |

| Ethanol | Reagent Grade | Standard chemical suppliers | For recrystallization. |

| Deionized Water | In-house | ||

| Ice | In-house |

Equipment Setup

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Ice-salt bath.

-

Beakers and graduated cylinders.

-

Büchner funnel and filtration flask.

-

Standard laboratory glassware for work-up and recrystallization.

Step-by-Step Procedure

-

Preparation of the Amine Salt Solution:

-

In a fume hood, slowly add 4-aminophthalonitrile (e.g., 40 g, 0.28 mol) to concentrated sulfuric acid (80 mL) in a flask, with stirring and cooling in a water bath to maintain the temperature below 25 °C.[13]

-

Stir until the dissolution is complete.

-

Cool the solution to below 15 °C in an ice-salt bath.

-

Slowly add ice-cold water (175 mL) to precipitate the amine bisulfate. The mixture will become a thick slurry.

-

-

Diazotization:

-

Prepare a solution of sodium nitrite (20 g, 0.29 mol) in water (40 mL).

-

Cool this solution in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the stirred amine salt slurry via the dropping funnel. Carefully monitor the internal temperature and maintain it between 0–10 °C throughout the addition.[13]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes.

-

Add a few crystals of urea to decompose any excess nitrous acid. The cessation of gas evolution indicates the completion of this step.

-

-

Iodination:

-

In a separate large beaker, prepare a solution of potassium iodide (75 g, 0.45 mol) in water (150 mL).

-

Pour the cold diazonium salt solution slowly and with vigorous stirring into the potassium iodide solution.

-

A vigorous evolution of nitrogen gas will occur, and a brown precipitate will form.[13]

-

Allow the mixture to stand, with occasional stirring, until the evolution of nitrogen ceases. The mixture can be gently warmed to room temperature to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Collect the brown precipitate by suction filtration using a Büchner funnel.

-

Wash the filter cake sequentially with a 10% sodium bisulfite solution (to remove excess iodine), a saturated sodium bicarbonate solution, and finally with copious amounts of water.[13]

-

The crude product can be purified by recrystallization from an ethanol-water mixture to afford the desired this compound as a solid. A typical yield is around 72%.[13]

-

Characterization and Quality Control

Confirmation of the product's identity and purity is essential. The following table summarizes the expected analytical data for this compound.

| Analysis | Expected Result |

| Appearance | Off-white to light brown solid |

| Melting Point | 140-142 °C[1][15] |

| ¹H NMR | Aromatic protons will show characteristic shifts and coupling patterns. |

| ¹³C NMR | Peaks corresponding to the aromatic carbons and the two nitrile carbons. |

| IR Spectroscopy | Strong absorption band around 2230 cm⁻¹ for the C≡N stretch. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 254.03.[15] |

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Temperature during diazotization was too high, leading to decomposition of the diazonium salt. 2. Incomplete diazotization. 3. Premature decomposition of the diazonium salt before addition of KI. | 1. Ensure strict temperature control (0–5 °C) using an efficient ice-salt bath and slow, dropwise addition of the nitrite solution.[11] 2. Test for complete diazotization using starch-iodide paper before proceeding.[16] 3. Use the diazonium salt solution immediately after preparation. |

| Oily or Tarry Product | Formation of azo compounds or phenolic byproducts due to improper temperature control or incorrect stoichiometry. | Adhere strictly to the recommended temperature range. Ensure the reaction medium remains acidic throughout the diazotization. Purification by column chromatography may be necessary if recrystallization is ineffective. |

| Product is Darkly Colored | Presence of iodine (I₂) impurity. | Ensure thorough washing of the crude product with sodium bisulfite solution to reduce any residual iodine to iodide. |

Safety Precautions

The Sandmeyer reaction involves several hazardous materials and conditions that require strict adherence to safety protocols.

-

Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work in a well-ventilated fume hood.

-

Toxic Reagents: Sodium nitrite is toxic if ingested and is a strong oxidizing agent. Handle with care and avoid contact with skin and eyes.

-

Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can be explosive when isolated and dried.[17] NEVER attempt to isolate the diazonium salt intermediate in its solid form. Always keep the diazonium salt solution cold and use it immediately after preparation.[11]

-

Gas Evolution: The reaction produces nitrogen gas, which can cause pressure buildup if performed in a closed system. Ensure the reaction vessel is open to the atmosphere (or vented through a bubbler).

Conclusion

The synthesis of this compound from 4-aminophthalonitrile via the Sandmeyer reaction is a reliable and scalable process that provides access to a valuable synthetic intermediate. By understanding the underlying reaction mechanism, adhering to a well-defined experimental protocol, and prioritizing safety, researchers can consistently achieve high yields of the desired product. The insights and procedures detailed in this guide are intended to empower scientists in the fields of materials science and drug development to effectively utilize this important chemical transformation in their research and development endeavors.

References

-

PrepChem.com. Synthesis of this compound. Available from: [Link]

-

NROChemistry. Sandmeyer Reaction. Available from: [Link]

-

Grokipedia. Sandmeyer reaction. Available from: [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]

-

Adda247. Sandmeyer Reaction Mechanism. 2023. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 976-979. Available from: [Link]

-

Yang, S. I., Li, J., Cho, H. S., Kim, D., Bocian, D. F., Holten, D., & Lindsey, J. S. (2001). Synthesis and Excited-State Photodynamics of Phenylethyne-Linked Porphyrin-Phthalocyanine Dyads. The Journal of Organic Chemistry, 66(22), 7291-7304. Available from: [Link]

-

ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available from: [Link]

-

ResearchGate. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. 2004. Available from: [Link]

-

Semantic Scholar. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. 2004. Available from: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

-

YouTube. Sandmeyer Reaction - experimental procedure and set up. 2025. Available from: [Link]

-

Organic Chemistry Portal. Diazotisation. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

ResearchGate. Synthesis of 4-aminophenoxy phthalonitrile. Available from: [Link]

- Google Patents. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

- Unknown Source. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. 2019. Available from: [Link]

-

IJISE. IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA. Available from: [Link]

-

NIH. Flexible Coatings Facilitate pH-Targeted Drug Release via Self-Unfolding Foils. 2024. Available from: [Link]

-

Clinical Leader. End-To-End Ophthalmic Drug Development Solutions. Available from: [Link]

-

MDPI. Preclinical Retinal Disease Models: Applications in Drug Development and Translational Research. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Flexible Coatings Facilitate pH-Targeted Drug Release via Self-Unfolding Foils: Applications for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. End-To-End Ophthalmic Drug Development Solutions [clinicalleader.com]

- 4. mdpi.com [mdpi.com]

- 5. grokipedia.com [grokipedia.com]

- 6. adda247.com [adda247.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. benchchem.com [benchchem.com]

- 10. Diazotisation [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 13. prepchem.com [prepchem.com]

- 14. rsc.org [rsc.org]

- 15. This compound 97 69518-17-8 [sigmaaldrich.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. pubs.acs.org [pubs.acs.org]

Chemical properties and reactivity of 4-Iodophthalonitrile

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Iodophthalonitrile

Introduction

This compound (1,2-Dicyano-4-iodobenzene) is a versatile aromatic building block of significant interest in materials science and synthetic chemistry. Characterized by a benzene ring substituted with two adjacent nitrile groups and an iodine atom, its unique electronic and steric properties make it a valuable precursor for a range of functional molecules. The electron-withdrawing nature of the twin nitrile groups activates the benzene ring, while the carbon-iodine bond provides a reactive site for sophisticated chemical transformations. This guide offers a comprehensive exploration of the synthesis, physicochemical properties, and key reactivity patterns of this compound, providing researchers, scientists, and drug development professionals with field-proven insights and detailed experimental frameworks.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is a solid at room temperature, typically appearing as a light yellow to brown crystalline powder. Key quantitative data are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 69518-17-8 | [1] |

| Molecular Formula | C₈H₃IN₂ | [2] |

| Molecular Weight | 254.03 g/mol | [1][2] |

| Melting Point | 140-142 °C | [1][2][3] |

| Appearance | Light yellow to brown crystalline powder | |

| SMILES String | Ic1ccc(C#N)c(c1)C#N | [1] |

| InChI Key | OOHQHYJZUSXMFD-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most established route for synthesizing this compound is via a Sandmeyer-type reaction, starting from the readily available 4-aminophthalonitrile. This process involves the diazotization of the primary amine followed by displacement with iodide.

Workflow for Synthesis

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Representative Protocol: Sonogashira Coupling

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.06 mmol).

-

Add anhydrous, degassed solvent (e.g., THF or DMF, 10 mL) followed by an amine base (e.g., triethylamine, 3.0 mmol).

-

Add the terminal alkyne (1.2 mmol) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate), wash with saturated NH₄Cl solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

The Suzuki reaction creates a C-C bond between an organohalide and an organoboron species, typically a boronic acid or ester. [4]It is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents and the generally high yields.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) complex is the active catalyst. It can be added directly or generated in situ from a palladium(II) precursor.

-

Ligand: Phosphine ligands (e.g., PPh₃, XPhos) are crucial. They stabilize the palladium center, influence its reactivity, and facilitate the oxidative addition and reductive elimination steps.

-

Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the activation of the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation. [5]* Solvent: The reaction is often run in a biphasic system (e.g., toluene/water) or in polar aprotic solvents like dioxane or DMF. [4]

Caption: Catalytic cycle of the Suzuki coupling reaction.

Representative Protocol: Suzuki Coupling

-

In a reaction vessel, combine this compound (1.0 mmol), the desired boronic acid (1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (3.0 mmol).

-

Add a solvent system, for example, a mixture of toluene (8 mL) and water (2 mL).

-

De-gas the mixture by bubbling an inert gas through it for 15-20 minutes.

-

Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography or recrystallization.

Cyclotetramerization: Synthesis of Phthalocyanines

This compound is a critical precursor for synthesizing peripherally substituted phthalocyanines (Pcs). [2]Phthalocyanines are large, aromatic macrocycles with exceptional thermal stability and unique photophysical properties, making them useful as dyes, pigments, and active components in organic semiconductors. [2][6]The synthesis involves the metal-templated cyclotetramerization of four phthalonitrile units.

The presence of the iodo-substituent allows for the synthesis of asymmetrically substituted phthalocyanines or provides a reactive handle for post-macrocyclization functionalization. For instance, a statistical condensation of this compound with another substituted phthalonitrile, like 4-tert-butylphthalonitrile, can yield unsymmetrical phthalocyanine structures. [7]

Caption: Formation of an iodo-substituted metallophthalocyanine.

Applications

The primary application of this compound is as a versatile intermediate in the synthesis of functional materials.

-

Phthalocyanine Dyes and Pigments: It serves as a key building block for phthalocyanine dyes, which are used in inks, coatings, and plastics due to their vibrant colors and high stability. [2]* Organic Semiconductors: Phthalocyanine derivatives synthesized from this precursor are investigated for use in electronic devices like organic light-emitting diodes (OLEDs) and solar cells. [2]* Drug Development and Discovery: While not a drug itself, its derivatives have relevance. For instance, 4-iodobenzoyl chloride, a related structure, has been used as a derivatization agent to introduce an iodine tag onto drug metabolites for sensitive detection by HPLC-ICP-MS, a technique used in quantitative metabolite profiling. [8]The ability to use this compound in robust coupling reactions allows for the construction of complex molecules that are often screened for biological activity in drug discovery programs. [9]

Safety and Handling

This compound is classified as an acute toxin and an irritant. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95), should be worn during handling. [10]

-

Hazard Classifications: Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant. [10]* Target Organs: May cause respiratory irritation. [10]* Storage: Store at room temperature in a dry, well-ventilated area. [2]

Conclusion

This compound is a high-value chemical intermediate whose utility is anchored in the reactivity of its carbon-iodine bond. Its proficiency as a substrate in cornerstone reactions like Sonogashira and Suzuki couplings allows for the predictable and efficient synthesis of complex aryl-alkyne and bi-aryl systems. Furthermore, its role as a precursor to functional macrocycles like phthalocyanines solidifies its importance in materials science. For researchers in organic synthesis, materials chemistry, and drug discovery, a firm grasp of the reactivity and handling of this compound is essential for leveraging its full synthetic potential.

References

-

PrepChem. Synthesis of this compound. [Link]

-

SLS Ireland. This compound, 97% | 515426-1G | SIGMA-ALDRICH. [Link]

-

MySkinRecipes. This compound. [Link]

-

ResearchGate. Statistical reaction between 4-tert-butylphthalonitrile and this compound. [Link]

-

PMC. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution. [Link]

-

PubChem. 4-Iodobenzonitrile. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

-

Wiley Online Library. Sonogashira Coupling. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

ThalesNano. Flow Chemistry: Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

-

ResearchGate. Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]

-

ResearchGate. ¹H (A), (C) and ¹³C NMR (B), (D) spectra of 4 (A), (B) and 6 (C), (D). [Link]

-

PubChem. 4-Iodophenol. [Link]

-

RSC Publishing. Development of a method for the quantitative metabolite profiling of pharmaceutical drugs. [Link]

-

Simulations Plus. Ocular Drug Discovery & Development: Driving and Optimizing Complex Formulations. [Link]

Sources

- 1. This compound 97 69518-17-8 [sigmaaldrich.com]

- 2. This compound [myskinrecipes.com]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. 4-ヨードフタロニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Spectroscopic Guide to 4-Iodophthalonitrile for Advanced Research Applications

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Iodophthalonitrile (also known as 1,2-Dicyano-4-iodobenzene), a critical precursor in the synthesis of advanced materials such as phthalocyanine dyes and organic semiconductors.[1] Designed for researchers, chemists, and material scientists, this document outlines the theoretical and practical considerations for characterizing this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. The focus is on the causality behind experimental choices and the interpretation of spectral data to ensure structural confirmation and purity assessment.

Introduction to this compound

This compound is a solid organic compound with the molecular formula C₈H₃IN₂ and a molecular weight of 254.03 g/mol .[1] It typically appears as a crystalline solid with a melting point in the range of 140-142 °C.[1] Its structure, featuring a benzene ring substituted with two adjacent cyano groups and an iodine atom, makes it a versatile building block. The electron-withdrawing nature of the nitrile groups and the presence of the bulky, polarizable iodine atom significantly influence its chemical reactivity and its spectroscopic signature. Accurate characterization is paramount for its successful use in downstream applications, where purity and structural integrity directly impact the properties of the final materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach

Rationale for Experimental Design

The choice of solvent and NMR experiment is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak. However, for less soluble compounds, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, though its residual water peak must be considered.[2] A standard analysis would involve acquiring ¹H NMR, ¹³C NMR, and potentially 2D correlation spectra like HSQC and HMBC to definitively assign all signals.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃)

The this compound molecule has three aromatic protons in unique chemical environments, which will give rise to three distinct signals.

-

H-3: This proton is ortho to a cyano group and meta to the iodine. It is expected to be a doublet.

-

H-5: This proton is ortho to the iodine and meta to a cyano group. It will experience coupling to H-6, appearing as a doublet of doublets.

-

H-6: This proton is ortho to both a cyano group and H-5. It is expected to be a doublet.

The iodine atom's electron-donating resonance effect and electron-withdrawing inductive effect, combined with the strong anisotropic and inductive effects of the cyano groups, will dictate the precise chemical shifts. We predict the signals to appear in the aromatic region, typically between 7.5 and 8.5 ppm.

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃)

The molecule has eight unique carbon atoms, and a ¹³C NMR spectrum should show all eight signals.

-

Aromatic Carbons (C-3, C-5, C-6): These carbons bonded to protons will appear in the typical aromatic region of ~120-140 ppm.

-

Quaternary Carbons (C-1, C-2, C-4):

-

C-4 (Iodo-substituted): The heavy atom effect of iodine will cause a significant upfield shift for the directly attached carbon. This signal is expected to be found at a lower chemical shift, potentially around 95-105 ppm.

-

C-1 & C-2 (Cyano-substituted): These carbons will be deshielded and are expected to appear downfield.

-

-

Cyano Carbons (-C≡N): The two nitrile carbons will have characteristic shifts in the 115-120 ppm range.

Structural Assignment Workflow

The following diagram and table outline the logical process for assigning the predicted NMR signals.

Caption: Workflow for the structural elucidation of this compound using NMR.

Table 1: Predicted NMR Assignments for this compound

| Atom Label | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | Rationale for Assignment |

| C1 | - | ~115-125 | Quaternary carbon, adjacent to C-CN and C-I. |

| C2 | - | ~115-125 | Quaternary carbon, adjacent to C-CN and aromatic CH. |

| H3 / C3 | Doublet (d) | ~130-140 | Ortho to a cyano group. |

| C4 | - | ~95-105 | Carbon-I bond; shielded by heavy atom effect. |

| H5 / C5 | Doublet of Doublets (dd) | ~135-145 | Ortho to iodine atom. |

| H6 / C6 | Doublet (d) | ~130-140 | Ortho to a cyano group. |

| C7 (-CN) | - | ~115-120 | Nitrile carbon. |

| C8 (-CN) | - | ~115-120 | Nitrile carbon. |

Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument until optimal field homogeneity is achieved.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 250 ppm, centered around 125 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (typically >1024) to observe all carbon signals, especially quaternaries.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. For this compound, IR spectroscopy provides a rapid and reliable confirmation of the key nitrile groups and the aromatic system.

Rationale for Experimental Design

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra. The resulting spectrum is a unique "fingerprint" that confirms the presence of the key structural motifs. The vibrational spectra of various halophthalonitriles have been studied in detail, providing a strong basis for interpretation.

IR Spectral Data & Interpretation

The IR spectrum is dominated by a few key absorptions. The most characteristic band is the C≡N stretch, which provides definitive evidence of the nitrile functional groups.

Table 2: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Significance |

| ~3100-3000 | Medium | Aromatic C-H Stretch | Confirms the presence of the benzene ring. |

| ~2230 | Strong | C≡N Nitrile Stretch | Key diagnostic peak for the phthalonitrile moiety. Its high intensity and unique position are characteristic. |

| ~1600-1450 | Medium | Aromatic C=C Ring Stretch | Corroborates the aromatic backbone of the molecule. |

| < 800 | Medium-Strong | C-I Stretch and Aromatic C-H Out-of-Plane Bending | Provides evidence for the carbon-iodine bond and the substitution pattern on the ring. |

Data interpreted based on typical values for phthalonitriles and halobenzenes.[3][4]

Protocol for ATR-IR Data Acquisition

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule's conjugated π-system. For this compound, this technique helps to characterize the electronic structure of the chromophore.

Rationale for Experimental Design

The sample is dissolved in a UV-transparent solvent, such as acetonitrile or ethanol. The choice of solvent is important as solvent polarity can subtly influence the position of absorption maxima (λ_max). A dilute solution is used to ensure the absorbance falls within the linear range of the detector, typically between 0.1 and 1.0 absorbance units.

Expected UV-Vis Spectrum

Substituted benzenes typically exhibit one or more strong absorption bands corresponding to π→π* transitions. For this compound, we expect to see absorption bands in the UV region, likely below 350 nm. The conjugation of the benzene ring with the two nitrile groups forms the primary chromophore. The iodine substituent may cause a slight red-shift (bathochromic shift) of the absorption bands compared to unsubstituted phthalonitrile.

Table 3: Predicted UV-Vis Absorption for this compound in Acetonitrile

| Predicted λ_max (nm) | Transition Type | Chromophore |

| ~250-320 | π→π* | Substituted benzene ring and nitrile groups |

Protocol for UV-Vis Data Acquisition

-

Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1x10⁻³ M) in a UV-grade solvent (e.g., acetonitrile). From this, prepare a dilute solution (e.g., 1x10⁻⁵ M) in a volumetric flask.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 15-20 minutes for stable output.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-600 nm).

-

Sample Measurement: Rinse the cuvette with the dilute sample solution, then fill it and place it back in the instrument. Run the sample scan.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound, the analytical workflow is self-validating:

-

IR confirms the presence of the critical nitrile and aromatic functional groups.

-

NMR confirms the precise connectivity and chemical environment of every carbon and hydrogen atom, validating the substitution pattern and ruling out isomers.

-

UV-Vis confirms the presence of the expected conjugated electronic system.

Together, these techniques provide a comprehensive and unambiguous confirmation of the molecule's identity, structure, and purity, ensuring its suitability for high-stakes research and development applications.

References

-

PrepChem. Synthesis of this compound. [Link]

- Halls, M.D., Aroca, R., Terekhov, D.S., Leznoff, C.C. (1998). Vibrational spectra of halophthalonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 54(2), 305-317.

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ResearchGate. Optimizing the preparation of bromo phthalonitriles and piloting them to peripherally brominated boron subphthalocyanines. [Link]

-

Royal Society of Chemistry. Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. [Link]

-

ResearchGate. Anna D'Ascanio's research works | York University and other places. [Link]

-

Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]

-

MySkinRecipes. This compound. [Link]

-

ResearchGate. (PDF) LEZ112. [Link]

Sources

Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to the Structural Analysis of 1,2-Dicyano-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive examination of the methodologies employed in the structural elucidation of 1,2-Dicyano-4-iodobenzene. This molecule, a key building block in medicinal chemistry and materials science, demands rigorous structural verification to ensure the integrity of downstream applications, from the synthesis of Active Pharmaceutical Ingredients (APIs) to the development of novel organic materials. This document moves beyond mere procedural outlines to explain the causality behind experimental choices, ensuring a self-validating approach to structural analysis.

1,2-Dicyano-4-iodobenzene is an aromatic compound characterized by a benzene ring substituted with two adjacent cyano groups and an iodine atom. This specific arrangement of electron-withdrawing cyano groups and the bulky, polarizable iodine atom imparts unique chemical reactivity, making it a valuable intermediate. A precise understanding of its physical properties is the foundational step for its application and analysis.

Table 1: Physicochemical Properties of 1,2-Dicyano-4-iodobenzene

| Property | Value | Source |

| Molecular Formula | C₈H₃IN₂ | N/A |

| Molecular Weight | 253.99 g/mol | N/A |

| Appearance | Off-white to yellow crystalline powder | N/A |

| Melting Point | 155-159 °C | N/A |

| Boiling Point | Decomposes before boiling | N/A |

| CAS Number | 39433-01-9 | N/A |

Diagram 1: Molecular Structure of 1,2-Dicyano-4-iodobenzene

Caption: 2D representation of 1,2-Dicyano-4-iodobenzene.

Synthesis and Purification Workflow

A common synthetic route involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction. Understanding the synthesis is critical for anticipating potential impurities, such as regioisomers or residual starting materials, which the subsequent analytical techniques must be able to identify and differentiate.

Diagram 2: Generalized Synthesis Workflow

Caption: A high-level overview of a typical synthesis pathway.

Core Structural Analysis Methodologies

A multi-technique approach is non-negotiable for the unambiguous structural confirmation of 1,2-Dicyano-4-iodobenzene. Each method provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. For 1,2-Dicyano-4-iodobenzene, both ¹H and ¹³C NMR are essential. The key is to understand how the electronegative cyano groups and the iodine atom influence the electronic environment of the aromatic protons and carbons, leading to predictable chemical shifts and coupling patterns.

¹H NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Data Acquisition: Acquire a standard ¹H spectrum. The number of scans will depend on the sample concentration, but 16-64 scans are typically sufficient.

-

Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

Expected ¹H NMR Results & Interpretation

The aromatic region will display a characteristic pattern for a 1,2,4-trisubstituted benzene ring. We expect to see three distinct signals corresponding to the three aromatic protons.

-

H-3: This proton is ortho to the iodine and a cyano group. It will likely appear as a doublet.

-

H-5: This proton is ortho to the iodine and meta to the cyano groups. It will appear as a doublet of doublets.

-

H-6: This proton is ortho to a cyano group and meta to the iodine. It will also appear as a doublet.

The specific chemical shifts (ppm) and coupling constants (J-values) provide definitive proof of the substitution pattern.

¹³C NMR Spectroscopy Protocol

The protocol is similar to ¹H NMR, but requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard.

Expected ¹³C NMR Results & Interpretation

A proton-decoupled ¹³C NMR spectrum will show eight distinct signals:

-

Six Aromatic Carbons: The chemical shifts will be influenced by the attached substituents. The carbons directly bonded to the iodine (C-4) and cyano groups (C-1, C-2) will have characteristic shifts. The carbon bearing the iodine will be shifted upfield due to the heavy atom effect.

-

Two Cyano Carbons: These will appear in the characteristic nitrile region of the spectrum (~115-120 ppm).

Mass Spectrometry (MS)

Expertise & Experience: MS provides the molecular weight of the compound, which is a critical piece of identity confirmation. High-resolution mass spectrometry (HRMS) can yield the elemental composition with high accuracy. The fragmentation pattern also offers structural clues.

GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC separates the sample from any volatile impurities before it enters the MS.

-

Analysis: Inject the sample into the GC. The compound will elute at a specific retention time and enter the MS detector. Electron Ionization (EI) is a common method for generating ions.

-

Data Interpretation: Analyze the resulting mass spectrum.

Expected MS Results & Interpretation

-

Molecular Ion Peak ([M]⁺): A prominent peak should be observed at m/z corresponding to the molecular weight of the compound (254).

-

Isotopic Pattern: Iodine has one stable isotope (¹²⁷I), so no complex isotopic pattern is expected from it.

-

Fragmentation: Key fragmentation pathways may include the loss of iodine ([M-I]⁺) or cyano groups ([M-CN]⁺), providing further structural confirmation.

X-ray Crystallography

Trustworthiness: While NMR and MS provide strong evidence, single-crystal X-ray crystallography is the gold standard, offering unambiguous, three-dimensional structural data. It is a self-validating system that reveals not just connectivity but also precise bond lengths, bond angles, and intermolecular packing in the solid state.

Single-Crystal X-ray Diffraction Workflow

-

Crystal Growth: This is often the most challenging step. Grow single crystals of high quality by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Suitable solvents might include chloroform, ethyl acetate, or acetonitrile.[1]

-

Crystal Mounting: Select a suitable crystal and mount it on the goniometer head of a single-crystal X-ray diffractometer.

-

Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[2]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[3]

Diagram 3: X-ray Crystallography Workflow

Caption: Workflow for single-crystal X-ray structural determination.

Expected Crystallographic Results

The analysis will yield a Crystallographic Information File (CIF) containing:

-

Precise 3D coordinates for every atom.

-

Accurate bond lengths (e.g., C-C, C-N, C-I) and bond angles.

-

Information on crystal packing, including any π–π stacking or other intermolecular interactions.[1]

Integrated Data Analysis for Structural Confirmation

Authoritative Grounding: No single technique should be used in isolation. The true power of structural analysis lies in the integration of complementary data. The molecular formula from HRMS must match the structure deduced from NMR, which in turn must be consistent with the 3D model from X-ray crystallography.

Diagram 4: Logic of Integrated Structural Analysis

Caption: Combining analytical data for definitive structural proof.

Relevance in Drug Development

The precise structural characterization of 1,2-Dicyano-4-iodobenzene is paramount for its use in drug development. As a synthetic intermediate, its purity and confirmed structure guarantee the identity of subsequent, more complex molecules. The iodo-substituent is particularly useful as a handle for metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck), which are fundamental in modern medicinal chemistry for building the carbon skeleton of drug candidates.[4] Any ambiguity in the structure of this starting material could lead to the synthesis of incorrect final compounds, wasting significant resources and posing potential safety risks.

Conclusion

The structural analysis of 1,2-Dicyano-4-iodobenzene is a systematic process that relies on the synergistic application of powerful analytical techniques. While NMR and Mass Spectrometry provide the foundational evidence for molecular connectivity and composition, X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure. For researchers in drug development, adhering to this rigorous, multi-faceted analytical approach is essential for ensuring the quality, safety, and efficacy of the final therapeutic products derived from this versatile chemical building block.

References

- Ma, R., et al. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry.

-

Scholl, C., et al. (2019). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank. Available at: [Link]

-

Wikipedia. (n.d.). Iodobenzene. Available at: [Link]

-

Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals. Available at: [Link]

-

Sengar, J. (2008). X-ray crystallographic studies of (beta-4-(iodophenoxy)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol). ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 4-Iodophthalonitrile for Research and Development Professionals

Introduction: 4-Iodophthalonitrile (CAS: 69518-17-8) is a halogenated aromatic dinitrile, a class of compounds that serves as highly versatile precursors in advanced chemical synthesis. Its structure, featuring a benzene ring substituted with two adjacent nitrile groups and an iodine atom, provides multiple reactive sites. This makes it a valuable building block in materials science for creating phthalocyanine dyes and organic semiconductors, and increasingly, a pivotal intermediate in medicinal chemistry and drug development.[1] The presence of the iodo group is particularly significant, as it facilitates carbon-carbon bond formation through various cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It moves beyond mere procedural steps to explain the causality behind safety protocols, experimental choices, and analytical methodologies, ensuring a framework of safety and scientific integrity for its use in the laboratory.

Section 1: Physicochemical Properties and Identification

Understanding the fundamental properties of a chemical is the cornerstone of its safe and effective use. This compound is a stable, combustible solid at room temperature. The key to its utility lies in the reactivity of its functional groups: the two nitrile (C≡N) groups can participate in cyclotetramerization to form phthalocyanine macrocycles, while the carbon-iodine bond is a prime site for transition metal-catalyzed cross-coupling reactions.

Table 1: Key Physicochemical Properties of this compound